![molecular formula C15H23NO2 B5545746 4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar spiropyran compounds involves multi-step chemical reactions, starting from basic chemical reagents like 4-aminophenol, α-glycolic acid, or lactic acid. A key step in the synthesis of novel spiropyran derivatives is the metal-catalyzed oxidative cyclization, which is critical for constructing the spiro framework. This method has been applied to create compounds with moderate to potent activity against various cancer cell lines, indicating the utility of such synthetic routes in generating biologically active molecules (Yang et al., 2019).

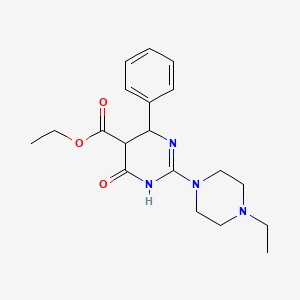

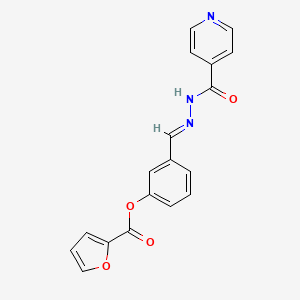

Molecular Structure Analysis

The molecular structure of spiropyran derivatives has been characterized through techniques such as single-crystal X-ray diffraction. This method revealed that the molecules typically feature planar furan rings, chair conformation cyclohexane rings, and benzene rings, with these components adopting specific spatial arrangements to form the overall structure (Wang et al., 2011).

Chemical Reactions and Properties

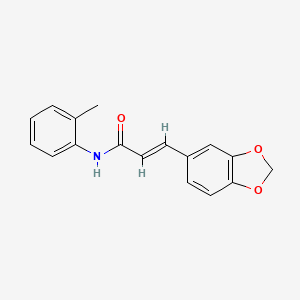

Spiropyran compounds can undergo various chemical reactions, including condensation and bromocyclization, to synthesize novel derivatives with potential biological activities. For instance, oxidative spiro-bromocyclization has been used to introduce bromo and other substituents into the spiropyran ring, enhancing its reactivity and leading to compounds with high efficiency and excellent tolerance of functional groups (He & Qiu, 2017).

Wissenschaftliche Forschungsanwendungen

Oxaprozin: Pharmacodynamic and Pharmacokinetic Properties

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), shares a similar interest in the context of studying pharmacodynamic and pharmacokinetic properties of novel compounds. It is used in treating painful rheumatic and inflammatory conditions, highlighting the importance of understanding the therapeutic efficacy and side effects of chemical compounds in medical applications (P. A. Todd & R. N. Brogden, 2012).

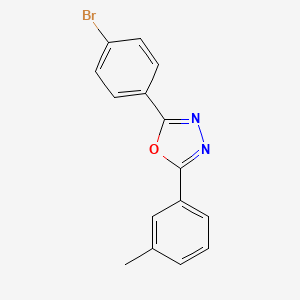

1,3,4-Oxadiazole Derivatives: Therapeutic Worth

1,3,4-Oxadiazole derivatives, known for their wide range of medicinal applications, provide an example of how structural features of a compound can influence its binding with enzymes and receptors, leading to diverse bioactivities. Research in this area supports the exploration of therapeutic potentials across a spectrum of diseases, offering insights into rational design for drug development (G. Verma et al., 2019).

Analytical Methods in Determining Antioxidant Activity

Understanding the antioxidant capacity of chemical compounds is crucial in evaluating their potential therapeutic effects. Various assays, such as ORAC, FRAP, and DPPH, are used to quantify the antioxidant activities, highlighting the importance of analytical methodologies in the research and development of new drugs (I. Munteanu & C. Apetrei, 2021).

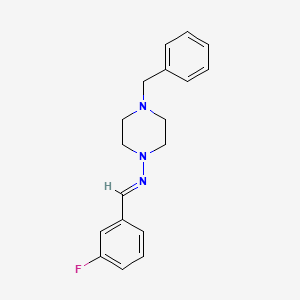

Azepane-Based Compounds: Pharmaceutical Significance

Azepane-based motifs are of particular relevance due to their structural diversity and pharmacological properties. This review highlights the development of less toxic, cost-effective, and highly active azepane-containing analogs across various therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial agents. The exploration of azepane-based compounds underscores the importance of chemical structure in the discovery of new therapeutic agents (Gao-Feng Zha et al., 2019).

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-14-12-13(16-10-6-1-2-7-11-16)15(18-14)8-4-3-5-9-15/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUVOZZRGIMQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=O)OC23CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331728 | |

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

CAS RN |

275363-22-9 | |

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)